3-(2-Bromo-5-methoxyphenyl)propanoic acid
Overview
Description
3-(2-Bromo-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpropanoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another method involves the methoxylation of 3-(2-bromophenyl)propanoic acid. This reaction can be performed using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or THF.
Major Products
Substitution: Formation of 3-(2-substituted-5-methoxyphenyl)propanoic acid derivatives.
Oxidation: Formation of 3-(2-bromo-5-hydroxyphenyl)propanoic acid or 3-(2-bromo-5-formylphenyl)propanoic acid.
Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)propanol or 3-(2-bromo-5-methoxyphenyl)propanal.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)propanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific biological pathways.
Biological Studies: Used in studies to understand the effects of brominated and methoxylated phenylpropanoic acids on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)propanoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-(2-Chlorophenyl)propanoic acid: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
3-(2-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)propanoic acid is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination can enhance its reactivity in substitution reactions and modulate its biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBOENPLKPYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437277 | |
Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-02-7 | |
Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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